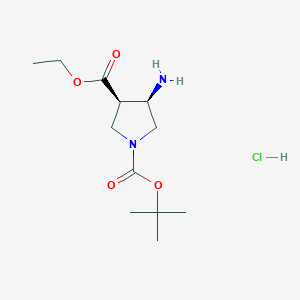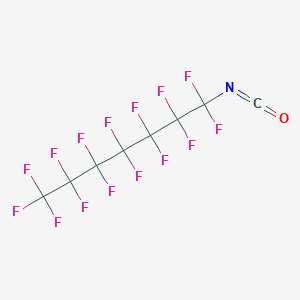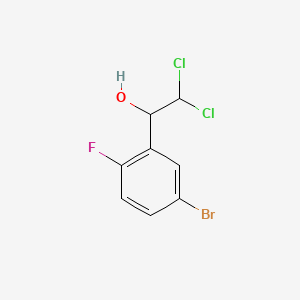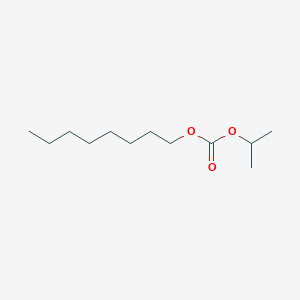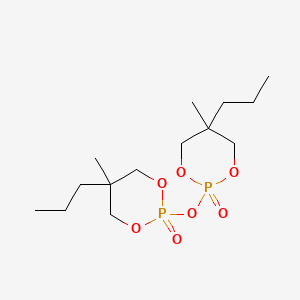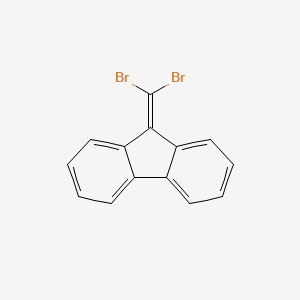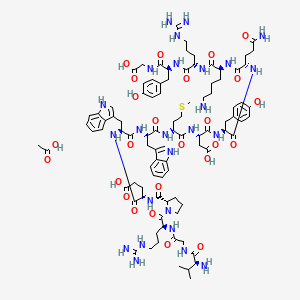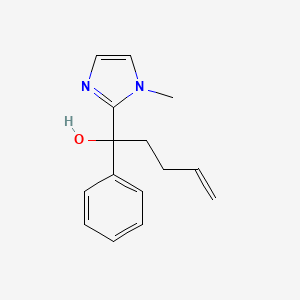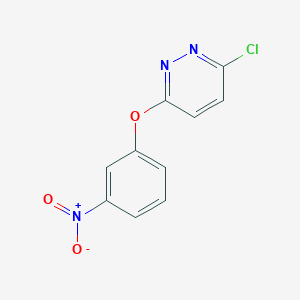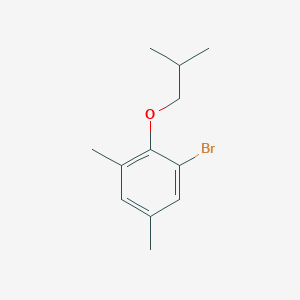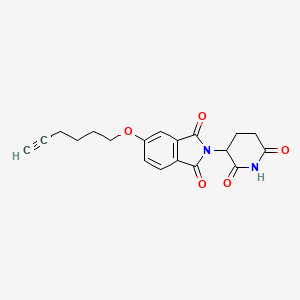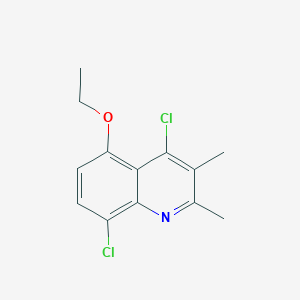
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The substituted aniline undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.
Chlorination: The resulting quinoline derivative is then chlorinated using reagents like phosphorus oxychloride to introduce the chlorine atoms at the 4 and 8 positions.
Ethoxylation: Finally, the ethoxy group is introduced at the 5 position through an ethoxylation reaction using ethanol and a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 8 positions are reactive towards nucleophiles, allowing for substitution reactions.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
科学的研究の応用
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative with similar chemical properties but different substitution pattern.
5,8-Dichloroquinoline: A compound with chlorine atoms at the 5 and 8 positions, showing different reactivity.
4,8-Dichloroquinoline: Lacks the ethoxy and dimethyl groups, resulting in different chemical behavior.
Uniqueness
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and dimethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
1213-64-5 |
|---|---|
分子式 |
C13H13Cl2NO |
分子量 |
270.15 g/mol |
IUPAC名 |
4,8-dichloro-5-ethoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C13H13Cl2NO/c1-4-17-10-6-5-9(14)13-11(10)12(15)7(2)8(3)16-13/h5-6H,4H2,1-3H3 |
InChIキー |
PBJGTWHKGDPQHD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=C(C=C1)Cl)N=C(C(=C2Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


